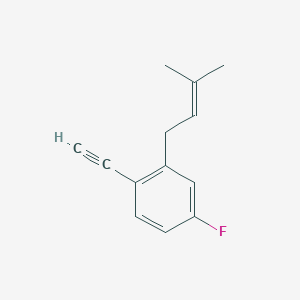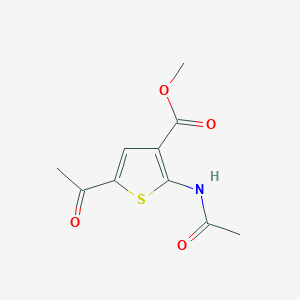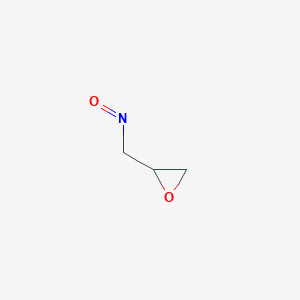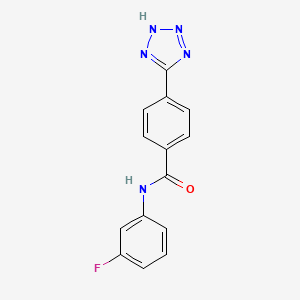![molecular formula C13H17NO B15158986 4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one CAS No. 749247-22-1](/img/structure/B15158986.png)
4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one is an organic compound characterized by its unique structure, which includes a phenylethylamine moiety attached to a pentenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one typically involves the reaction of (1R)-1-phenylethylamine with a suitable pentenone derivative under controlled conditions. One common method involves the condensation of (1R)-1-phenylethylamine with 3-penten-2-one in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through distillation or recrystallization. The reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent production quality .
化学反应分析
Types of Reactions
4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism by which 4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include hydrogen bonding, van der Waals forces, and other non-covalent interactions .
相似化合物的比较
Similar Compounds
4-[(4-Nitrophenyl)amino]pent-3-en-2-one: This compound has a similar structure but with a nitrophenyl group instead of a phenylethyl group.
4-Amino-3-penten-2-one: Lacks the phenylethyl group but shares the pentenone backbone.
N-[4-[[(1R)-1-Phenylethyl]amino]phenyl]acetamide: Contains a phenylethylamine moiety but with an acetamide group instead of a pentenone.
Uniqueness
4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one is unique due to its specific combination of a phenylethylamine moiety with a pentenone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
749247-22-1 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
4-[[(1R)-1-phenylethyl]amino]pent-3-en-2-one |
InChI |
InChI=1S/C13H17NO/c1-10(9-11(2)15)14-12(3)13-7-5-4-6-8-13/h4-9,12,14H,1-3H3/t12-/m1/s1 |
InChI 键 |
IPLGCPNCNNFYEO-GFCCVEGCSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)NC(=CC(=O)C)C |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=CC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N,N'-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis-](/img/structure/B15158923.png)

![Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]-](/img/structure/B15158929.png)
![2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15158940.png)
![Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B15158942.png)
![(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15158955.png)


![4-(4-Fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15158990.png)



![2,2'-({4-[(3H-Pyrrolo[3,2-f]quinolin-9-yl)amino]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B15159011.png)
![3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15159014.png)
